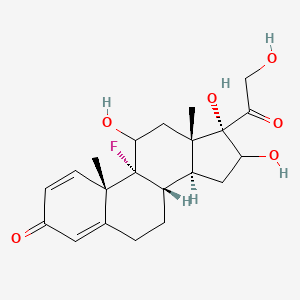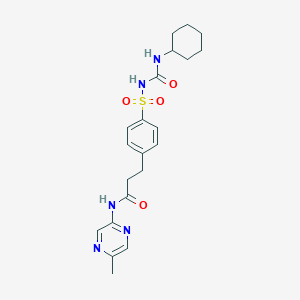
glipizide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glipizide is an oral hypoglycemic agent belonging to the second-generation sulfonylurea class. It is primarily used to manage blood sugar levels in patients with type 2 diabetes mellitus by stimulating insulin release from pancreatic beta cells . This compound was first introduced in 1984 and is available under various brand names, including Glucotrol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glipizide involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the sulfonylurea derivative .
Industrial Production Methods: In industrial settings, this compound is produced using optimized reaction conditions to ensure high yield and purity. The process typically involves the use of solvents like dimethylformamide and catalysts to facilitate the reactions. The final product is purified through recrystallization and other techniques to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Glipizide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the sulfonylurea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
科学研究应用
Glipizide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sulfonylureas in various chemical reactions.
Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.
Medicine: Extensively studied for its therapeutic effects in managing type 2 diabetes mellitus.
Industry: Utilized in the development of sustained-release formulations and other drug delivery systems.
作用机制
Glipizide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by binding to and inhibiting the ATP-sensitive potassium channels on the beta cell membrane. This inhibition leads to cell depolarization and the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules .
相似化合物的比较
Glimepiride: Another second-generation sulfonylurea with a longer duration of action.
Glyburide: Known for its potent hypoglycemic effects but with a higher risk of prolonged hypoglycemia.
Tolbutamide: A first-generation sulfonylurea with a shorter half-life and less potency compared to glipizide.
Uniqueness of this compound: this compound is unique among sulfonylureas due to its rapid absorption and onset of action, as well as its relatively short half-life. This reduces the risk of long-lasting hypoglycemia, making it a safer option for many patients .
属性
IUPAC Name |
3-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]-N-(5-methylpyrazin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-15-13-23-19(14-22-15)25-20(27)12-9-16-7-10-18(11-8-16)31(29,30)26-21(28)24-17-5-3-2-4-6-17/h7-8,10-11,13-14,17H,2-6,9,12H2,1H3,(H,23,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEZFYOXEYDLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
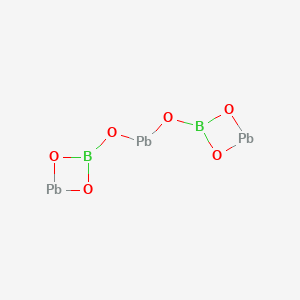
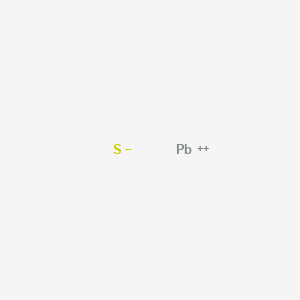
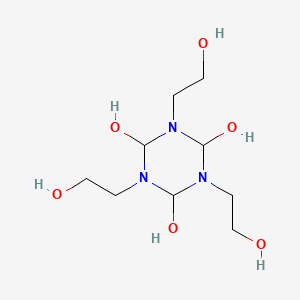
![(1S,6S,7R)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B8057646.png)
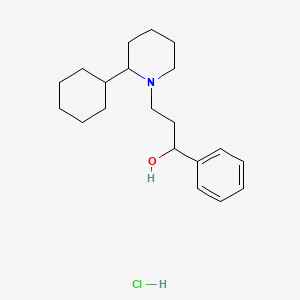
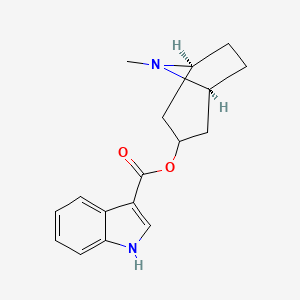
![azanium;(3S,5R)-7-[(1R,2R,6S,8R,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-1,5-dihydroxy-1-oxoheptan-3-olate](/img/structure/B8057658.png)
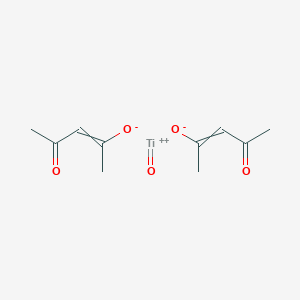
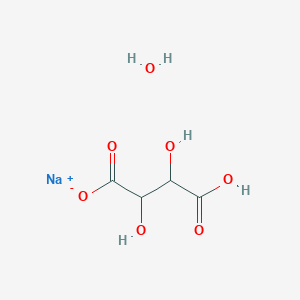
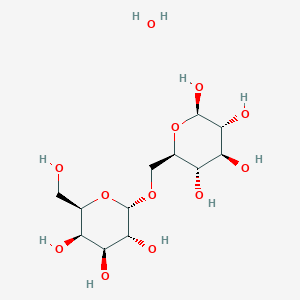
![sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B8057686.png)
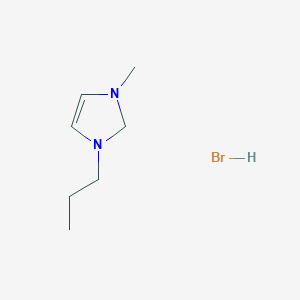
![4-[(4-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-1,2-dihydrophthalazin-1-one hydrochloride](/img/structure/B8057704.png)
